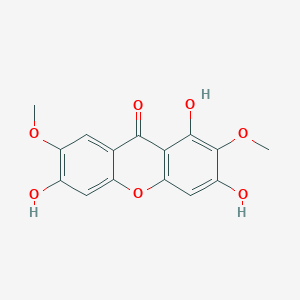

Onjixanthone II

Description

Properties

IUPAC Name |

1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-10-3-6-9(4-7(10)16)22-11-5-8(17)15(21-2)14(19)12(11)13(6)18/h3-5,16-17,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDZADGBRDMLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Onjixanthone II: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onjixanthone II, a xanthone derivative, has been identified as a constituent of the roots of Polygala tenuifolia, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge regarding the natural source, generalized isolation procedures, and the putative biological signaling pathways of this compound. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this document consolidates available information on related xanthones to provide a foundational understanding for researchers. This guide is intended to serve as a resource for further scientific investigation and drug development endeavors.

Natural Source

The primary and currently known natural source of this compound is the root of the plant Polygala tenuifolia Willd., belonging to the Polygalaceae family. The roots of this plant are rich in a variety of secondary metabolites, including other xanthones, saponins, and oligosaccharide esters.

Isolation and Purification of Xanthones from Polygala tenuifolia

Experimental Protocol: General Xanthone Isolation

Objective: To extract and fractionate xanthone compounds from the dried roots of Polygala tenuifolia.

Materials:

-

Dried and powdered roots of Polygala tenuifolia

-

Methanol (80%)

-

Chloroform

-

n-Butanol

-

Water (distilled)

-

Silica gel for column chromatography

-

ODS (Octadecylsilane) reverse-phase silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware and equipment

Methodology:

-

Extraction:

-

The dried and powdered root material is macerated with 80% methanol at room temperature.

-

The mixture is filtered, and the filtrate (methanol extract) is collected.

-

The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water.

-

The aqueous suspension is successively partitioned with chloroform and n-butanol. This separates compounds based on their polarity, with xanthones typically concentrating in the less polar chloroform fraction.

-

-

Column Chromatography (Silica Gel):

-

The chloroform fraction is concentrated and subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

-

Fractions are collected and monitored by TLC to group those with similar profiles.

-

-

Reverse-Phase Column Chromatography (ODS):

-

Fractions enriched with xanthones (as identified by TLC) are further purified using ODS reverse-phase column chromatography.

-

The column is typically eluted with a gradient of methanol and water.

-

Fractions are again collected and analyzed by TLC to isolate individual compounds.

-

Note: The specific solvent systems, gradient profiles, and the number of chromatographic steps will require optimization for the targeted isolation of this compound.

Diagram of the General Isolation Workflow

Caption: General workflow for the isolation of xanthones.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound are not consistently available in the surveyed literature. For definitive structural elucidation and characterization, the following data would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Required ¹H-NMR and ¹³C-NMR Data for this compound

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Note: A complete table would require experimental data.

Mass Spectrometry (MS)

Table 2: Required Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ or [M]⁺ | Data not available |

| Fragment Ions | Data not available |

Note: High-resolution mass spectrometry (HRMS) would be necessary to confirm the elemental composition.

Biological Activity and Putative Signaling Pathways

The biological activities of many xanthone compounds have been investigated, with anti-inflammatory and antioxidant properties being commonly reported. While the specific mechanisms of this compound are not well-defined, it is plausible that it shares similar activities with other xanthones.

Anti-Inflammatory Effects

Xanthones have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition often leads to a reduction in pro-inflammatory cytokines.

Antioxidant and Cytoprotective Effects

The Nrf2 (Nuclear factor erythroid 2-related factor 2) and AMPK (AMP-activated protein kinase) signaling pathways are critical in cellular defense against oxidative stress and in maintaining energy homeostasis. Some natural compounds, including certain xanthones, are known to activate these pathways, leading to the expression of antioxidant enzymes and other protective genes.

Diagram of Hypothetical Signaling Pathways for this compound

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound, a natural product from Polygala tenuifolia, represents a molecule of interest for further pharmacological investigation. This guide has synthesized the available information regarding its natural source and provides a framework for its isolation. However, there is a clear need for detailed studies to fully characterize this compound. Future research should focus on:

-

Developing and publishing a detailed, optimized protocol for the isolation of this compound, including quantitative data on yield and purity.

-

Complete structural elucidation using modern spectroscopic techniques, including 1D and 2D NMR and high-resolution mass spectrometry, and making this data publicly available.

-

In-depth investigation of the biological activities of purified this compound and elucidation of its specific molecular mechanisms of action.

Such studies will be invaluable for unlocking the full therapeutic potential of this compound and for advancing the development of new drugs based on this natural product scaffold.

A Technical Guide to the Chemical Composition of Polygala tenuifolia Root Extract

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polygala tenuifolia Willd., also known as Yuan Zhi, is a perennial herb with a long history of use in traditional medicine for treating cognitive ailments, insomnia, and inflammation. The root of this plant is a rich source of a diverse array of bioactive compounds that are responsible for its pharmacological effects. This technical guide provides an in-depth overview of the chemical composition of Polygala tenuifolia root extract, details the experimental protocols for its analysis, and illustrates the key signaling pathways modulated by its constituents. The primary classes of chemical constituents include triterpenoid saponins, oligosaccharide esters, and xanthones, each contributing to the extract's therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Chemical Constituents

The root extract of Polygala tenuifolia is characterized by three principal classes of bioactive compounds. Numerous studies have identified a wide range of individual molecules within these classes.[1][2]

Triterpenoid Saponins

Triterpenoid saponins are considered one of the major active components of the extract.[3] These are primarily oleanane-type pentacyclic triterpene saponins.[4] The total saponin content in the dried root of P. tenuifolia has been reported to range from 2.42% to 3.71%.[5][6] These compounds are linked to the neuroprotective and cognitive-enhancing effects of the plant.

Oligosaccharide Esters

Oligosaccharide esters are another significant group of compounds found in the root, known for their neuroprotective and antidepressant activities.[7] These complex molecules consist of a sucrose or other oligosaccharide core esterified with various organic acids, such as sinapic acid.[8]

Xanthones

Xanthones are a class of polyphenolic compounds present in the extract that have demonstrated various pharmacological activities, including anti-inflammatory and neuroprotective effects.[9][10]

Quantitative Analysis of Major Bioactive Compounds

While comprehensive quantitative data for all identified compounds is variable across literature, the following tables summarize the key identified compounds and available quantitative information.

Table 1: Major Identified Triterpenoid Saponins in Polygala tenuifolia Root

| Compound Name | Molecular Formula | Notes |

| Tenuigenin | C₃₀H₄₆O₅ | A primary aglycone of many saponins in the extract. |

| Tenuifolin | C₃₆H₅₄O₈ | A prominent saponin with noted neuroprotective effects. |

| Onjisaponin B | C₅₃H₈₆O₂₂ | One of the many onjisaponins identified in the root. |

| Polygalasaponin XXXII | C₅₈H₉₄O₂₆ | A complex saponin contributing to the extract's activity. |

| Sibiricasaponins A-E | Various | A series of saponins identified from the Polygala genus.[3] |

Table 2: Major Identified Oligosaccharide Esters in Polygala tenuifolia Root

| Compound Name | Molecular Formula | Notes |

| 3,6'-Disinapoyl sucrose (DISS) | C₃₄H₄₂O₁₉ | A major and highly studied oligosaccharide ester.[8] |

| Tenuifoliside A | C₃₅H₄₄O₁₉ | Considered a leading compound in UPLC-MS/MS profiles.[11] |

| Tenuifoliside C | C₄₄H₅₂O₂₄ | Another significant oligosaccharide ester. |

| Sibiricose A5 | C₂₃H₃₂O₁₄ | An oligosaccharide ester used in pharmacokinetic studies.[12] |

| Sibiricose A6 | C₂₄H₃₄O₁₅ | An oligosaccharide ester used in pharmacokinetic studies.[12] |

| Tenuifoliside E | C₅₄H₆₄O₂₉ | A complex acylated sugar.[10] |

Table 3: Major Identified Xanthones in Polygala tenuifolia Root

| Compound Name | Molecular Formula | Notes |

| Polygalaxanthone III | C₂₅H₂₆O₁₄ | A xanthone C-glycoside.[10] |

| 1-Hydroxy-7-methoxyxanthone | C₁₄H₁₀O₄ | A xanthone with anti-inflammatory properties.[9] |

| 1,7-Dihydroxy-2,3-dimethoxyxanthone | C₁₅H₁₂O₆ | Studied for its inhibitory effects on nitric oxide production.[9] |

| 3,6-Dihydroxy-1,2,7-trimethoxyxanthone | C₁₆H₁₄O₇ | Another xanthone identified in the extract.[9] |

Experimental Protocols

The extraction and analysis of chemical constituents from Polygala tenuifolia root involve multi-step processes. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of Bioactive Compounds

A common method for obtaining a broad spectrum of compounds is solvent extraction.

-

Objective: To extract a wide range of semi-polar and non-polar compounds from the dried root material.

-

Procedure:

-

Obtain dried roots of Polygala tenuifolia and grind them into a fine powder.

-

Macerate 2 grams of the root powder with 20 mL of methanol at room temperature for one week in a dark environment to prevent degradation of light-sensitive compounds.[11]

-

Alternatively, for a more rapid extraction, reflux 500g of dried root extract with 75% ethanol in a boiling water bath for 4 hours. Repeat this procedure twice.[13]

-

Following extraction, centrifuge the mixture at 8000 x g for 10 minutes.[11]

-

Collect the supernatant. For refluxed extracts, combine the ethanol solutions and concentrate under a vacuum.

-

The resulting crude extract can be used for analysis or further fractionated using column chromatography (e.g., Diaion HP-20, Sephadex LH-20).[14]

-

UPLC-MS/MS Analysis for Saponins, Oligosaccharide Esters, and Xanthones

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful technique for the separation and identification of compounds.[11]

-

Objective: To separate, identify, and quantify the major chemical constituents in the extract.

-

Instrumentation: Acquity UPLC system with a BEH C18 column (1.7 μm, 2.1 mm × 150 mm) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0–45 min: 5% to 50% Solvent B

-

45–48 min: 50% to 100% Solvent B

-

48–51 min: 100% to 5% Solvent B

-

51–53 min: Hold at 5% Solvent B

-

-

Flow Rate: 0.25 mL/min

-

Mass Spectrometry Parameters (Negative ESI Mode):

-

Capillary Voltage: 1.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 50 L/h (Nitrogen)

-

Desolvation Gas Flow: 800 L/h (Nitrogen)

-

Mass Scan Range: m/z 50–2000

-

HPLC Analysis for Total Saponins

High-Performance Liquid Chromatography is also widely used, particularly for the quantification of total saponins after hydrolysis.[5]

-

Objective: To determine the total saponin content by quantifying a marker compound (tenuifolin) after alkaline hydrolysis.

-

Instrumentation: HPLC system with a UV detector and an Alltima C18 column (5 μm, 4.6 mm × 250 mm).[5]

-

Sample Preparation: Involves alkaline hydrolysis of the extract to convert saponin glycosides to their aglycones for easier quantification.

-

Mobile Phase: Isocratic elution with Methanol and 0.05% Phosphoric Acid (65:35 v/v).[5]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 202 nm.

-

Quantification: The total saponin content is calculated with reference to a tenuifolin standard curve.

Visualization of Workflows and Pathways

Diagram of Chemical Classes

The following diagram illustrates the major categories of bioactive compounds found in Polygala tenuifolia root extract.

Caption: Major chemical classes in P. tenuifolia root extract.

Experimental Workflow Diagram

This diagram outlines the general workflow from sample preparation to chemical analysis.

Caption: Workflow for extraction and analysis of constituents.

Signaling Pathway: Neuroprotection via Nrf2/HO-1

Components of Polygala tenuifolia, such as Tenuigenin, have been shown to exert neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which helps combat oxidative stress.

Caption: Tenuigenin-mediated activation of the Nrf2/HO-1 pathway.

Signaling Pathway: Anti-inflammatory Action via NF-κB

Several compounds in the extract exhibit anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The root of Polygala tenuifolia is a chemically complex matrix containing a variety of bioactive compounds, primarily triterpenoid saponins, oligosaccharide esters, and xanthones. These constituents work through multiple signaling pathways, including the Nrf2/HO-1 and NF-κB pathways, to exert neuroprotective and anti-inflammatory effects. The analytical protocols outlined in this guide, such as UPLC-MS/MS and HPLC, are crucial for the quality control, standardization, and further investigation of this promising medicinal plant. This guide provides a foundational resource for professionals seeking to understand and harness the therapeutic potential of Polygala tenuifolia root extract in drug discovery and development.

References

- 1. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive evaluation of chemical constituents and antioxidant activity between crude and processed Polygalae radix based on UPLC-Q-TOF-MS/MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]

- 5. HPLC determination of total saponins in Radix Polygalae: Ingenta Connect [ingentaconnect.com]

- 6. HPLC determination of total saponins in Radix Polygalae | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Xanthone C-glycoside and acylated sugar from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Onjixanthone II: A Technical Overview of a Bioactive Xanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onjixanthone II is a naturally occurring xanthone, a class of oxygen-containing heterocyclic compounds, isolated from the roots of Polygala tenuifolia. This plant has a long history of use in traditional medicine, suggesting the therapeutic potential of its chemical constituents. This technical guide provides a concise summary of the available scientific information on this compound, focusing on its chemical properties and biological activities. While comprehensive data on this specific xanthone is limited, this document consolidates the current knowledge to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the systematic name 1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one, possesses a core xanthone scaffold characterized by a dibenzo-γ-pyrone framework. Its chemical identity is defined by the following key identifiers:

| Property | Value |

| CAS Number | 136083-93-7 |

| Molecular Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 304.25 g/mol |

| IUPAC Name | 1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one |

Biological Activities and Quantitative Data

Research on the specific biological activities of this compound is still in its early stages. However, preliminary studies and the broader activities of xanthones and Polygala tenuifolia extracts suggest several areas of interest.

Cytotoxic Activity

Limited data is available regarding the direct anticancer effects of this compound. One study reported its cytotoxic activity against two drug-resistant cancer cell lines.

| Cell Line | Activity |

| Taxol-resistant A549 | IC₅₀ > 200 µM |

| NCI/ADR-RES | IC₅₀ > 200 µM |

These results indicate that this compound has low cytotoxic potency against these specific cell lines under the tested conditions. Further research is required to explore its activity against a wider range of cancer cell types and to understand its potential mechanisms of action, which for other xanthones include the induction of apoptosis and cell cycle arrest.

Potential Neuroprotective and Anti-inflammatory Effects

While direct experimental evidence for this compound is scarce, extracts from Polygala tenuifolia, its natural source, have demonstrated significant neuroprotective and anti-inflammatory properties. These effects are attributed to various constituents, including saponins and xanthones. The general mechanisms associated with the neuroprotective effects of compounds from this plant include the modulation of inflammatory pathways and the inhibition of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of neurodegenerative diseases. The anti-inflammatory activity of xanthones is often linked to the inhibition of pro-inflammatory mediators.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following represents a generalized methodology for assessing the cytotoxic activity of a compound like this compound, based on standard laboratory practices.

MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., A549, NCI/ADR-RES) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other xanthone compounds, a potential mechanism of action could involve the modulation of key inflammatory and cell survival pathways. The following diagram illustrates a generalized inflammatory signaling cascade that is a common target for bioactive natural products.

Conclusion and Future Directions

This compound is a xanthone with a defined chemical structure and limited, but emerging, biological data. The current evidence suggests low cytotoxicity against certain drug-resistant cancer cell lines. However, its origin from Polygala tenuifolia, a plant with known neuroprotective and anti-inflammatory properties, points towards other potential therapeutic applications that warrant further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound in a broader range of assays, including various cancer cell lines, models of neuroinflammation, and enzymatic assays for targets like monoamine oxidase.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

A more in-depth understanding of the pharmacological profile of this compound will be crucial for determining its potential as a lead compound for the development of new therapeutics.

The Biosynthetic Pathway of Onjixanthone II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onjixanthone II, a significant bioactive xanthone found in Polygala tenuifolia, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolites to the final complex structure. While the complete enzymatic machinery in Polygala tenuifolia is yet to be fully elucidated, this guide outlines a putative pathway based on established principles of xanthone biosynthesis in plants. It includes quantitative data on xanthone content in P. tenuifolia, generalized experimental protocols for relevant enzyme assays and quantitative analysis, and detailed diagrams to visualize the biosynthetic route and experimental workflows.

Introduction to Xanthone Biosynthesis

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. In plants, their biosynthesis is a complex process that involves the convergence of the shikimate and acetate-malonate pathways[1][2][3][4]. The shikimate pathway provides the B-ring and the C4 unit of the γ-pyrone ring, while the acetate-malonate pathway contributes the A-ring[1][2]. A key intermediate in the biosynthesis of many xanthones is the benzophenone derivative, 2,3',4,6-tetrahydroxybenzophenone[1][2][3]. This molecule undergoes intramolecular oxidative coupling to form the tricyclic xanthone core, which is then further modified by a series of tailoring enzymes, including hydroxylases, O-methyltransferases, glycosyltransferases, and prenyltransferases, to generate the vast diversity of naturally occurring xanthones.

The Putative Biosynthetic Pathway of this compound

This compound (1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one) is a prominent xanthone isolated from the roots of Polygala tenuifolia[5]. Based on the general xanthone biosynthetic pathway and the structure of this compound, a putative biosynthetic pathway is proposed, commencing from the central intermediate 1,3,7-trihydroxyxanthone.

The initial steps leading to the formation of the xanthone core are well-established in several plant species and are presumed to be conserved in Polygala tenuifolia. This involves the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway) by a benzophenone synthase (BPS) to yield a benzophenone intermediate. This intermediate is subsequently hydroxylated and cyclized by a cytochrome P450-dependent monooxygenase to form a trihydroxyxanthone core, such as 1,3,7-trihydroxyxanthone.

The subsequent tailoring steps to yield this compound are hypothesized as a series of hydroxylation and O-methylation reactions. The precise order of these events in P. tenuifolia has not been definitively established, and the enzymes responsible have not yet been characterized from this species. However, based on the structure of this compound, the following transformations are necessary:

-

Hydroxylation at C-6: A hydroxyl group is introduced at the C-6 position of the xanthone scaffold. This reaction is likely catalyzed by a xanthone 6-hydroxylase , a type of cytochrome P450 monooxygenase.

-

O-methylation at C-2 and C-7: The hydroxyl groups at the C-2 and C-7 positions are methylated. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . It is possible that two distinct OMTs are responsible for the methylation at each position, or a single OMT may exhibit broader substrate specificity.

The following diagram illustrates the proposed biosynthetic pathway from the key xanthone precursor to this compound.

Quantitative Data

Quantitative analysis of xanthones in Polygala tenuifolia has been performed, primarily on the roots of the plant. These studies provide valuable information on the natural abundance of this compound and other related xanthones. The concentrations can vary depending on the plant's origin, age, and environmental conditions.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| This compound | Root | Not explicitly quantified alone in cited studies | HPLC/UPLC | [5] |

| Polygalaxanthone III | Root | 0.1 - 0.5 | UPLC | [6] |

| Sibiricaxanthone B | Root | 0.05 - 0.2 | UPLC | [6] |

| Total Xanthones | Root | Varies significantly | HPLC/UPLC | [5][6] |

Note: The table summarizes available data. Specific quantification of this compound biosynthesis intermediates is not yet reported.

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway from P. tenuifolia are not yet available. However, generalized protocols for the key enzyme classes and analytical techniques are provided below as a starting point for researchers.

General Protocol for Heterologous Expression and Assay of a Plant O-Methyltransferase (OMT)

This protocol describes the general steps for expressing a candidate plant OMT in E. coli and assaying its activity.

1. Gene Cloning and Expression Vector Construction:

- Isolate total RNA from the roots of Polygala tenuifolia.

- Synthesize cDNA using reverse transcriptase.

- Amplify the putative OMT gene using PCR with specific primers.

- Clone the PCR product into an appropriate expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag) for purification.

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

- Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells using sonication or a French press in a suitable lysis buffer.

- Clarify the lysate by centrifugation.

- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Dialyze the purified protein against a storage buffer.

4. Enzyme Activity Assay:

- Prepare a reaction mixture containing:

- Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

- Substrate (e.g., 1,3,6,7-tetrahydroxyxanthone or 1,3,6-trihydroxy-7-methoxyxanthone)

- S-adenosyl-L-methionine (SAM) as the methyl donor

- Purified OMT enzyme

- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

- Extract the product with the organic solvent.

- Analyze the product by HPLC or LC-MS.

"RNA_Isolation" [label="RNA Isolation\n(P. tenuifolia roots)", fillcolor="#FFFFFF", fontcolor="#202124"];

"cDNA_Synthesis" [label="cDNA Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"];

"PCR_Amplification" [label="PCR Amplification\nof OMT gene", fillcolor="#FFFFFF", fontcolor="#202124"];

"Cloning" [label="Cloning into\nExpression Vector", fillcolor="#FFFFFF", fontcolor="#202124"];

"Transformation" [label="Transformation\ninto E. coli", fillcolor="#FFFFFF", fontcolor="#202124"];

"Protein_Expression" [label="Protein Expression\n(IPTG induction)", fillcolor="#FBBC05", fontcolor="#202124"];

"Cell_Lysis" [label="Cell Lysis", fillcolor="#FFFFFF", fontcolor="#202124"];

"Purification" [label="Protein Purification\n(Affinity Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Enzyme_Assay" [label="Enzyme Activity Assay\n(Substrate + SAM + Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Analysis" [label="Product Analysis\n(HPLC, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"RNA_Isolation" -> "cDNA_Synthesis";

"cDNA_Synthesis" -> "PCR_Amplification";

"PCR_Amplification" -> "Cloning";

"Cloning" -> "Transformation";

"Transformation" -> "Protein_Expression";

"Protein_Expression" -> "Cell_Lysis";

"Cell_Lysis" -> "Purification";

"Purification" -> "Enzyme_Assay";

"Enzyme_Assay" -> "Analysis";

}

General Protocol for Microsomal Preparation and Assay of a Plant Cytochrome P450 Hydroxylase

This protocol outlines the general procedure for preparing microsomes containing a candidate cytochrome P450 enzyme and assaying its hydroxylase activity.

1. Heterologous Expression in Yeast (e.g., Saccharomyces cerevisiae):

- Clone the full-length cDNA of the putative xanthone 6-hydroxylase into a yeast expression vector.

- Co-transform the yeast with the P450 expression vector and a vector containing a cytochrome P450 reductase (CPR), which is essential for P450 activity.

- Grow the transformed yeast cells in an appropriate selection medium.

- Induce protein expression with a suitable inducer (e.g., galactose).

2. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with a suitable buffer.

- Break the cells using glass beads or a high-pressure homogenizer in an extraction buffer.

- Perform differential centrifugation to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer.

3. Enzyme Activity Assay:

- Prepare a reaction mixture containing:

- Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

- Substrate (e.g., 1,3,7-trihydroxyxanthone)

- NADPH as a cofactor

- Microsomal preparation

- Initiate the reaction by adding NADPH.

- Incubate at an optimal temperature (e.g., 28-30°C) with shaking.

- Stop the reaction and extract the product as described for the OMT assay.

- Analyze the product by HPLC or LC-MS.

General Protocol for HPLC Quantification of this compound

This protocol provides a general method for the quantitative analysis of this compound in plant extracts.

1. Sample Preparation:

- Grind dried root material of P. tenuifolia to a fine powder.

- Extract the powder with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or soxhlet extraction.

- Filter the extract and evaporate the solvent under reduced pressure.

- Redissolve the dried extract in the mobile phase for HPLC analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

- Injection Volume: 10-20 µL.

3. Quantification:

- Prepare a series of standard solutions of purified this compound of known concentrations.

- Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

- Inject the sample extract and determine the peak area of this compound.

- Calculate the concentration of this compound in the sample using the calibration curve.

"Sample_Collection" [label="Sample Collection\n(P. tenuifolia roots)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Grinding" [label="Grinding and Drying", fillcolor="#FFFFFF", fontcolor="#202124"];

"Extraction" [label="Solvent Extraction", fillcolor="#FFFFFF", fontcolor="#202124"];

"Filtration_Evaporation" [label="Filtration and\nSolvent Evaporation", fillcolor="#FFFFFF", fontcolor="#202124"];

"Reconstitution" [label="Reconstitution in\nMobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"];

"HPLC_Analysis" [label="HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

"Standard_Curve" [label="Preparation of\nStandard Curve", fillcolor="#FFFFFF", fontcolor="#202124"];

"Quantification" [label="Quantification of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Collection" -> "Grinding";

"Grinding" -> "Extraction";

"Extraction" -> "Filtration_Evaporation";

"Filtration_Evaporation" -> "Reconstitution";

"Reconstitution" -> "HPLC_Analysis";

"Standard_Curve" -> "Quantification";

"HPLC_Analysis" -> "Quantification";

}

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Polygala tenuifolia is a promising area of research with implications for the sustainable production of this valuable bioactive compound. While the general pathway of xanthone biosynthesis provides a strong foundation, the specific tailoring enzymes responsible for the final steps in this compound formation remain to be identified and characterized in P. tenuifolia. Future research should focus on the isolation and functional characterization of the putative xanthone 6-hydroxylase and the O-methyltransferases from this plant. Transcriptome and genome sequencing of P. tenuifolia will be invaluable in identifying candidate genes for these enzymes[7][8]. The successful elucidation of the complete pathway will open avenues for metabolic engineering in microbial or plant hosts to achieve high-yield, scalable production of this compound for pharmaceutical applications.

References

- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Onjixanthone II: A Technical Guide to its Spectroscopic Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onjixanthone II, a xanthone derivative isolated from the roots of Polygala tenuifolia, has garnered interest within the scientific community. Its chemical structure, 1,6,7-trihydroxy-2,8-dimethoxyxanthone, presents a unique scaffold for potential pharmacological investigation. This technical guide provides a detailed overview of the spectroscopic data of this compound, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization. This document also outlines a general experimental protocol for the isolation of xanthones from Polygala tenuifolia and explores potential signaling pathways that may be modulated by this class of compounds.

Spectroscopic Data

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 304.25 g/mol |

| Ionization Mode | ESI-MS (Negative) |

| Expected [M-H]⁻ | m/z 303.05 |

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | s | - |

| H-4 | ~6.7 | d | ~2.0 |

| H-5 | ~7.0 | d | ~8.5 |

| H-8 | ~6.4 | d | ~2.0 |

| 2-OCH₃ | ~3.9 | s | - |

| 8-OCH₃ | ~4.0 | s | - |

| 1-OH | ~13.0 | s | - |

| 6-OH | ~9.5 | s | - |

| 7-OH | ~9.8 | s | - |

Note: Predicted values are based on the analysis of structurally similar xanthones and may vary depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~162 |

| C-2 | ~140 |

| C-3 | ~98 |

| C-4 | ~110 |

| C-4a | ~155 |

| C-5 | ~120 |

| C-5a | ~115 |

| C-6 | ~145 |

| C-7 | ~148 |

| C-8 | ~95 |

| C-8a | ~150 |

| C-9 (C=O) | ~182 |

| C-9a | ~105 |

| 2-OCH₃ | ~56 |

| 8-OCH₃ | ~57 |

Note: Predicted values are based on the analysis of structurally similar xanthones and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The isolation of this compound from the roots of Polygala tenuifolia typically involves the following steps:

A detailed protocol would involve:

-

Extraction: The dried and powdered roots of Polygala tenuifolia are extracted with a suitable solvent such as methanol or ethanol at room temperature or under reflux.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Xanthones are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Potential Signaling Pathways

The biological activities of many xanthones have been attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, based on the known activities of similar xanthone compounds, potential targets include:

Further research is necessary to validate these potential mechanisms of action for this compound and to understand its full therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

Onjixanthone II: A Comprehensive Technical Guide to its ¹H and ¹³C NMR Chemical Shifts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for Onjixanthone II, a xanthone isolated from the roots of Polygala tenuifolia. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to this compound

This compound is a xanthone derivative that has been identified and isolated from Polygala tenuifolia, a plant with a history of use in traditional medicine. The structural elucidation of such natural products is heavily reliant on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being paramount for the definitive assignment of the molecular structure.

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR chemical shifts for this compound have been reported in the scientific literature. The following tables summarize the assigned chemical shifts, providing a clear and concise reference for this compound.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.25 | s | |

| H-5 | 6.81 | d | 8.8 |

| H-8 | 6.94 | d | 8.8 |

| 1-OH | 13.34 | s | |

| 2-OCH₃ | 3.92 | s | |

| 3-OCH₃ | 3.81 | s | |

| 6-OCH₃ | 3.95 | s | |

| 7-OH | 9.78 | s |

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Chemical Shift (ppm) |

| 1 | 161.7 |

| 2 | 166.4 |

| 3 | 163.9 |

| 4 | 91.9 |

| 4a | 157.0 |

| 5 | 118.1 |

| 6 | 148.6 |

| 7 | 145.8 |

| 8 | 114.2 |

| 8a | 108.9 |

| 9 | 181.9 |

| 9a | 104.2 |

| 2-OCH₃ | 61.0 |

| 3-OCH₃ | 55.9 |

| 6-OCH₃ | 56.5 |

Data sourced from Ikeya Y, Sugama K, Okada M, Mitsuhashi H. Two xanthones from Polygala tenuifolia. Phytochemistry. 1991;30(6):2061-2065.

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR data for a xanthone natural product like this compound, based on standard laboratory practices. The specific details for the acquisition of the presented data should be referred to in the original publication.

1. Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical and is determined by the solubility of the compound and the desired resolution of the spectra.

2. NMR Spectrometer: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a broadband probe.

3. ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm to cover the entire proton chemical shift range.

-

Acquisition Time: Usually 2-3 seconds.

-

Relaxation Delay: A delay of 1-5 seconds is used between pulses to allow for full relaxation of the protons.

-

Number of Scans: Varies from 8 to 128, depending on the sample concentration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width of around 200-250 ppm is required.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is common.

-

Number of Scans: A larger number of scans (from several hundred to several thousand) is necessary due to the low natural abundance of the ¹³C isotope.

-

Referencing: The chemical shifts are referenced to the deuterated solvent signal.

5. 2D NMR Experiments: To aid in the structural elucidation and confirm the assignments, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Signaling Pathway Modulation by Xanthones

Xanthones, as a class of compounds, are known to modulate various cellular signaling pathways. One of the key pathways influenced by many xanthones is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a critical regulator of the cellular antioxidant response. While the specific interaction of this compound with this pathway may require further investigation, the general mechanism of xanthone-mediated Nrf2 activation provides a valuable logical framework.

Below is a diagram illustrating the generalized Nrf2 signaling pathway and the potential point of intervention by xanthones.

Caption: Generalized Nrf2 signaling pathway modulated by xanthones.

This diagram illustrates that under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or certain bioactive molecules like xanthones, this interaction is disrupted. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and a protective cellular response.

References

- 1. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Onjixanthone II: A Comprehensive Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Onjixanthone II, a xanthone derivative isolated from the roots of traditional medicinal plants such as Polygala tenuifolia and Polygala sibirica, is emerging as a compound of significant interest in pharmacological research. This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound, including its neuroprotective, anti-inflammatory, and anticancer properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further investigation and drug development efforts.

Neuroprotective Activity: Targeting Catechol-O-Methyltransferase (COMT)

A key identified mechanism of action for this compound is its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic degradation of catecholamine neurotransmitters like dopamine. Inhibition of COMT can lead to increased dopamine levels in the brain, a strategy employed in the management of neurodegenerative conditions such as Parkinson's disease. This activity suggests a strong potential for this compound in the development of novel neuroprotective therapeutics.

Quantitative Data: COMT Inhibition

| Compound | IC50 (µM) | Source |

| This compound | Data not available in the public domain | - |

Note: While the inhibitory activity of this compound on COMT has been reported, specific IC50 values from peer-reviewed literature are not currently available.

Experimental Protocol: COMT Inhibition Assay

A common method to determine the inhibitory effect of a compound on COMT activity involves a fluorescence-based assay.

Principle: The assay measures the O-methylation of a fluorescent substrate, such as 3-hydroxy-7-methoxy-4-phenylcoumarin (3-BTD), by recombinant human S-COMT. The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-methionine (SAM). The formation of the methylated product is quantified by fluorescence measurement.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 40 mM DTT, the fluorescent substrate (e.g., 0.2 µM 3-BTD), and recombinant human S-COMT (e.g., 1.75 µg/mL final concentration).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. A known COMT inhibitor, such as entacapone, should be used as a positive control.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding SAM (e.g., 2 mM final concentration).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 6 minutes).

-

Reaction Termination: Stop the reaction by adding an ice-cold solution of 0.1% formic acid in acetonitrile.

-

Fluorescence Measurement: Measure the fluorescence of the methylated product at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 510 nm emission for the methylated product of 3-BTD).

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][2]

Anti-inflammatory Activity

Xanthones, as a chemical class, are well-documented for their anti-inflammatory properties. While specific studies on this compound are limited, its presence in plant extracts with known anti-inflammatory effects suggests it may contribute to this activity. A standard in vitro model to assess anti-inflammatory potential is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 (µM) | Source |

| This compound | RAW 264.7 | LPS | Data not available in the public domain | - |

Note: Quantitative data for the anti-inflammatory activity of purified this compound is not yet available in published literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/well) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each concentration of this compound and determine the IC50 value.[3][4][5][6]

Anticancer Activity

Several studies have indicated the potential antitumor activity of this compound, as it is a constituent of plant extracts demonstrating cytotoxicity against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| This compound | A549 (Human Lung Carcinoma) | MTT | Data not available in the public domain | - |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Signaling Pathways

The biological activities of xanthones are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, related compounds are known to influence the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammation, cell survival, and proliferation.

Potential Signaling Pathways Modulated by this compound

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow: Investigating NF-κB Pathway Activation

Caption: Western blot workflow for NF-κB pathway analysis.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB, as well as the total levels of these proteins, are measured.

Procedure:

-

Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described for the Griess assay. After treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on NF-κB pathway activation.[7][8][9][10]

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly as a COMT inhibitor, which warrants further investigation for its neuroprotective potential. While its anti-inflammatory and anticancer effects are suggested by its presence in bioactive plant extracts, studies with the purified compound are needed to confirm these activities and elucidate the underlying mechanisms. Future research should focus on:

-

Determining the IC50 values of this compound for its various biological activities.

-

Conducting in-depth studies to identify and characterize the specific signaling pathways modulated by this compound.

-

Performing in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegenerative diseases, inflammation, and cancer.

This comprehensive overview provides a foundation for researchers and drug development professionals to explore the therapeutic promise of this compound. The provided experimental protocols and pathway diagrams serve as a guide for designing future studies to further unravel the pharmacological profile of this intriguing natural product.

References

- 1. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Onjixanthone II: A Technical Guide to its Putative Anticancer Mechanism of Action

Disclaimer: As of late 2025, dedicated studies detailing the specific mechanism of action for Onjixanthone II in cancer cells are not available in the public scientific literature. This technical guide has been constructed by leveraging detailed research on Isojacareubin , a close structural analogue of this compound. The information presented herein, therefore, represents a scientifically informed projection of this compound's potential anticancer activities and is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical structure 1,3,6-trihydroxy-2,7-dimethoxyxanthen-9-one, belongs to the xanthone class of polyphenolic compounds. Xanthones have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anticancer properties. While direct experimental data on this compound is scarce, the study of its structural analogues provides a strong basis for predicting its mechanism of action. This guide focuses on the anticancer properties of Isojacareubin, a prenylated xanthone, to infer the potential therapeutic activities of this compound. Isojacareubin has been shown to induce apoptosis, inhibit cell proliferation and metastasis in hepatocellular carcinoma (HCC) by targeting key signaling pathways.[1]

Putative Core Mechanisms of Action

Based on the effects of the structural analogue Isojacareubin, this compound is hypothesized to exert its anticancer effects through a multi-pronged approach targeting key cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

This compound is likely to induce programmed cell death, or apoptosis, in cancer cells. Studies on Isojacareubin have demonstrated its pro-apoptotic effects in HepG2 hepatoma cells.[1] This is a critical anticancer mechanism, as it leads to the safe and effective elimination of malignant cells. The induction of apoptosis is often mediated through the modulation of key regulatory proteins.

Inhibition of Cell Proliferation and Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation. This compound is expected to inhibit the growth of cancer cells. The analogue Isojacareubin has been shown to significantly inhibit the proliferation of various HCC cell lines.[1] This inhibition is often linked to the induction of cell cycle arrest at specific checkpoints, preventing cancer cells from completing the cell division process.

Suppression of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound may possess anti-metastatic properties by inhibiting the migration and invasion of cancer cells. Research on Isojacareubin has shown its ability to impair HepG2 cell migration and invasion.[1]

Signaling Pathways Potentially Modulated by this compound

The anticancer effects of xanthones are often attributed to their ability to interfere with specific signaling pathways that regulate cell survival, proliferation, and metastasis. Based on the known mechanism of Isojacareubin, the following pathways are likely targets of this compound.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular processes, and their dysregulation is frequently observed in cancer. Isojacareubin has been identified as a potent inhibitor of PKC, with differential actions against various PKC isotypes.[1] It has been shown to selectively inhibit the expression and translocation of atypical PKC (aPKC) and directly interact with conventional (cPKC) and novel (nPKC) isotypes.[1] This inhibition of PKC is a key event that triggers downstream anticancer effects.

Figure 1: Proposed inhibition of the PKC signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The inhibition of PKC by Isojacareubin leads to the suppression of the phosphorylation of major MAPKs, including ERK, JNK, and p38.[1] By downregulating the MAPK pathway, this compound could effectively halt cancer cell proliferation and invasion.

Quantitative Data (Based on Isojacareubin)

The following tables summarize the quantitative data obtained from studies on Isojacareubin, which can be considered indicative of the potential potency of this compound.

Table 1: Cytotoxicity of Isojacareubin against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 1.41 |

| Huh-7 | Hepatocellular Carcinoma | 11.83 |

| HepG2 | Hepatocellular Carcinoma | 4.47 |

| SK-HEP-1 | Hepatocellular Carcinoma | 20.62 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 8.26 |

Data from a study on cytotoxic xanthones from Hypericum stellatum.[2]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays that can be used to validate the hypothesized anticancer activities of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

This method is used to detect the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

Figure 3: Workflow for Western blot analysis of apoptotic proteins.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and control cells with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, the comprehensive data available for its structural analogue, Isojacareubin, provides a strong rationale for its investigation as a potential therapeutic agent. The putative mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis through the modulation of the PKC and MAPK signaling pathways, offer a solid framework for future research. The experimental protocols detailed in this guide provide the necessary tools to systematically evaluate the anticancer potential of this compound and elucidate its precise mechanism of action. Further studies are warranted to confirm these hypotheses and to explore the in vivo efficacy and safety of this compound in preclinical cancer models.

References

Onjixanthone II: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onjixanthone II, a xanthone derivative, has emerged as a compound of interest in oncological research due to the established anticancer properties of the xanthone chemical class. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound. While specific data on this compound is limited, this document consolidates the available information and presents a framework for its cytotoxic evaluation based on established methodologies and the known mechanisms of related xanthone compounds. This guide details experimental protocols for assessing cytotoxicity, including the MTT assay, and discusses potential signaling pathways that may be involved in its mechanism of action, such as the apoptosis cascade. Visualizations of experimental workflows and putative signaling pathways are provided to facilitate a deeper understanding and guide future research.

Introduction to this compound and Xanthones in Cancer Research

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties. The cytotoxic effects of numerous xanthone derivatives have been documented against a wide array of cancer cell lines, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. This compound is a specific member of this class, and its potential as a cytotoxic agent warrants systematic investigation.

Quantitative Cytotoxicity Data

Currently, publicly available data on the cytotoxic profile of this compound is limited. The following table summarizes the known half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A549 | Lung Carcinoma | > 200 | MTT |

| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | > 200 | MTT |

Note: The high IC50 values suggest low cytotoxicity in these specific cell lines under the tested conditions. Further screening against a broader panel of cancer cell lines is crucial to determine the full cytotoxic potential of this compound.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Annexin V/Propidium Iodide Assay for Apoptosis